molecular formula C7H10N2 B1203642 1-Methyl-1-phenylhydrazine CAS No. 618-40-6

1-Methyl-1-phenylhydrazine

Cat. No.: B1203642
CAS No.: 618-40-6
M. Wt: 122.17 g/mol
InChI Key: MWOODERJGVWYJE-UHFFFAOYSA-N
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Description

1-Methyl-1-phenylhydrazine (C₇H₁₀N₂; CAS 618-40-6) is a substituted hydrazine derivative characterized by a methyl group and a phenyl group attached to the same nitrogen atom (N1) of the hydrazine backbone. It is a colorless to pale yellow liquid with a density of 1.038 g/mL (25°C), boiling point of 228°C, and flash point of 205°F . The compound is slightly soluble in water and is typically stored at 2–8°C due to its incompatibility with oxidizing agents .

Synthetically, it is prepared via the reduction of N-nitrosomethylaniline using zinc powder and acetic acid, yielding over 50% product after distillation . It is widely utilized in organic synthesis, particularly in the determination of ketones and sugars, and as a precursor for pharmaceuticals like ondansetron . Its reactivity at the N2 position is notably lower than that of unsubstituted hydrazines, which influences its applications in selective reactions .

Preparation Methods

1-Methyl-1-phenylhydrazine can be synthesized through several methods:

Chemical Reactions Analysis

1-Methyl-1-phenylhydrazine undergoes various chemical reactions, including:

Scientific Research Applications

Synthesis and Reactivity

1-Methyl-1-phenylhydrazine is primarily synthesized through the reaction of phenylhydrazine with methyl halides, such as methyl bromide or iodide, under basic conditions. This compound is notable for its ability to form hydrazones when reacting with carbonyl compounds, which enhances the volatility and detectability of these compounds in analytical techniques like gas chromatography-mass spectrometry (GC-MS) .

Organic Synthesis

This compound is widely used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. Its ability to form stable hydrazones makes it a valuable reagent for derivatizing carbonyl compounds, facilitating their analysis and identification .

Biochemical Studies

This compound plays a crucial role in biochemical research, particularly in studying enzyme mechanisms and cellular processes. It can influence cell function by interacting with signaling pathways and altering gene expression. For example, it has been employed in studies examining oxidative stress and its effects on red blood cells .

Industrial Applications

In the industrial sector, this compound is utilized in the production of dyes, pigments, and other chemicals. Its reactivity allows for the synthesis of complex molecules that are essential in various manufacturing processes .

Case Studies

Case Study 1: Antitumor Activity
Research has demonstrated that this compound exhibits antitumor properties. In animal models, administration of this compound has shown a reduction in tumor growth rates, suggesting potential applications in cancer therapy .

Case Study 2: Enzyme Mechanism Studies
In a study focused on enzyme inhibition, this compound was used to investigate its effects on specific enzymes involved in metabolic pathways. The formation of stable hydrazone complexes with enzyme active sites resulted in notable inhibition, providing insights into enzyme regulation .

Mechanism of Action

The mechanism of action of 1-Methyl-1-phenylhydrazine involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Reactivity and Selectivity

1-Methyl-1-phenylhydrazine exhibits distinct reactivity patterns compared to structurally related hydrazines:

Compound Reactivity at N1/N2 Key Reactivity Notes Reference
This compound Low N2 reactivity Electron-donating methyl group deactivates N2, requiring strong bases (e.g., KO-t-Bu) for allylation or carboxymethylation .
Phenylhydrazine High N2 reactivity Lacks substituents at N1, enabling faster N2 reactions (e.g., Fischer indole synthesis) .
2,4-Dinitrophenylhydrazine High N1 reactivity Electron-withdrawing nitro groups enhance N1 acidity, favoring hydrazone formation with carbonyls .
4-Methoxyphenylhydrazine Moderate N2 reactivity Methoxy group at para position slightly activates N2, enabling indole synthesis without strong bases .
  • Mechanistic Insight : The methyl group in this compound increases the pKa of N2, reducing its nucleophilicity. This contrasts with phenylhydrazine, where N2 is more accessible for reactions like indole formation .

Physical and Chemical Properties

Key differences in physical states and solubility impact their practical use:

Compound Physical State Solubility Applications Reference
This compound Liquid Slightly soluble in water Used in flow chemistry for carbazolone synthesis and as a directing group in C–H activation .
Hydrazinium sulfate Solid Water-soluble Common reagent for derivatizing carbonyl compounds in analytical chemistry .
2,4-Dinitrophenylhydrazine Solid Insoluble in water Forms crystalline hydrazones with ketones/aldehydes for characterization .

Biological Activity

1-Methyl-1-phenylhydrazine (MPH) is an organic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of MPH, including its synthesis, mechanisms of action, and therapeutic potential, supported by relevant case studies and research findings.

This compound is a hydrazine derivative characterized by the presence of a methyl group and a phenyl group attached to the nitrogen atoms. The synthesis of MPH typically involves the reaction of phenylhydrazine with methylating agents, such as methyl iodide or dimethyl sulfate. The resulting compound is often analyzed for purity and structure using techniques such as NMR spectroscopy and mass spectrometry.

Biological Activities

The biological activities of MPH are multifaceted, influencing various physiological processes. Below are some key areas where MPH has demonstrated significant effects:

1. Anticancer Activity

Research indicates that MPH exhibits anticancer properties through multiple mechanisms:

  • Cell Viability Reduction : In vitro studies have shown that MPH can reduce cell viability in cancer cell lines. For instance, a study utilized the Sulforhodamine B (SRB) assay to assess the cytotoxic effects of MPH on various cancer cells, demonstrating a dose-dependent decrease in viability .
  • Mechanisms of Action : The anticancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation. MPH has been shown to affect signaling pathways involved in cell cycle regulation and apoptosis, such as the p53 pathway.

2. Antimicrobial Properties

MPH also exhibits antimicrobial activity against various pathogens:

  • Bacterial Inhibition : Studies have reported that MPH demonstrates significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, in one study, MPH was tested against Staphylococcus aureus and Escherichia coli, showing notable inhibition zones .
  • Fungal Activity : MPH has been evaluated for antifungal properties as well, with varying degrees of effectiveness against fungi like Candida albicans. The minimum inhibitory concentration (MIC) values indicate moderate antifungal activity .

Case Studies

Several case studies highlight the biological activities of MPH:

  • Antitumor Activity : A study involving the administration of MPH in animal models showed significant tumor regression in mice bearing transplanted tumors. The study concluded that MPH’s ability to induce apoptosis in tumor cells was a key factor in its antitumor efficacy .
  • Toxicological Studies : Investigations into the toxicological profile of MPH revealed potential risks associated with high doses, including hepatotoxicity and nephrotoxicity. These findings underscore the importance of dose management when considering MPH for therapeutic applications .

Research Findings Summary

The following table summarizes key research findings related to the biological activity of this compound:

Study ReferenceBiological ActivityFindings
AnticancerDose-dependent reduction in cell viability in cancer cell lines
AntitumorSignificant tumor regression observed in animal models
AntimicrobialEffective against Staphylococcus aureus and Candida albicans
ToxicologyPotential hepatotoxicity at high doses

Q & A

Basic Questions

Q. Q1. What are the primary synthetic applications of 1-methyl-1-phenylhydrazine in organic chemistry?

this compound is a key reagent in Fischer indole synthesis , enabling the formation of indole derivatives via cyclization with carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions. For example, it reacts with 1,3-cyclohexanedione in a continuous flow reactor to yield carbazolone intermediates, which are precursors to pharmaceuticals like ondansetron . The reaction typically involves heating with SOCl₂/EtOH or using flow chemistry setups for improved efficiency (yields up to 75%) .

Q. Q2. How does the substitution pattern on hydrazines influence their reactivity in nucleophilic reactions?

The substituent at N-1 significantly alters reactivity. In this compound, the electron-donating methyl group deactivates N-2 by increasing its pKa, reducing nucleophilicity. This requires stronger bases (e.g., KO-t-Bu) to achieve full conversion in reactions like alkylation or condensation. For instance, reactions with dimethyl carbonate proceed sluggishly unless buffered by excess base to counteract methanol byproducts .

Q. Q3. What spectroscopic methods are used to characterize this compound and its derivatives?

  • UV-Vis Spectroscopy : Monitors intermediates (e.g., diazonium ions) during oxidation, with absorbance peaks at 280 nm (benzendiazonium ion) and 320 nm (stable products) .
  • NMR : ^1H NMR (δ 11.10 ppm for NH) and IR (1596 cm⁻¹ for C=N) confirm hydrazone formation .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weights of intermediates (e.g., m/z 262.1438 for a C15H20O3N derivative) .

Advanced Research Questions

Q. Q4. How can researchers resolve contradictions in reaction yields between batch and flow synthesis methods?

Discrepancies arise from differences in mixing efficiency and residence time control . For example, continuous flow systems (e.g., in ondansetron synthesis) reduce side reactions and improve heat transfer, achieving 75% yield for carbazolone intermediates, compared to lower yields in batch processes . To resolve contradictions, optimize parameters like temperature gradients and reagent stoichiometry using real-time monitoring (e.g., inline IR or UV analysis).

Q. Q5. What mechanistic insights explain the role of superoxide radicals in phenylhydrazine oxidation, and how do they apply to this compound?

Phenylhydrazine oxidation generates superoxide radicals (O₂⁻) via autoxidation chains, detectable via nitroblue tetrazolium reduction (inhibited by superoxide dismutase). These radicals propagate reaction chains, leading to intermediates like phenyldiazene and benzendiazonium ions . For this compound, the methyl group may sterically hinder radical formation, altering reaction kinetics. Investigate using ESR spectroscopy or radical trapping agents (e.g., TEMPO) to map radical pathways.

Q. Q6. How can researchers design experiments to probe substituent effects on hydrazine reactivity in catalytic systems?

  • Comparative Kinetics : Compare reaction rates of this compound with analogs (e.g., 1,1-dimethylhydrazine) under identical conditions .
  • Computational Modeling : Use DFT to calculate N-atom charge densities and predict nucleophilicities. For example, the methyl group’s electron-donating effect reduces N-2 reactivity, aligning with experimental observations in alkylation reactions .
  • Isotopic Labeling : Track reaction pathways using deuterated substrates (e.g., D₃C-NH-NH-Ph) to identify proton transfer steps.

Q. Q7. What strategies improve the sustainability of synthetic protocols involving this compound?

  • Solvent Selection : Replace chloroform with biodegradable solvents (e.g., cyclopentyl methyl ether) in hydrazone synthesis .
  • Catalysis : Employ photochemical flow reactors for oxidative cyclization, reducing reliance on stoichiometric oxidants .
  • Waste Minimization : Use in situ quenching of hazardous intermediates (e.g., diazonium salts) with bio-based scavengers like lignin derivatives.

Q. Q8. How do structural changes in this compound affect its electronic transitions and ionization energy?

The Nβ hybridization shift (sp³ → sp²) during S₁←S₀ excitation alters conjugation, as shown by R2PI spectroscopy. The adiabatic ionization energy (IE) of phenylhydrazine is 62829 cm⁻¹, while argon van der Waals complexes exhibit red-shifted band origins (Δ = 39–80 cm⁻¹) . For this compound, methyl substitution may perturb π-conjugation; test via UV-photoelectron spectroscopy or time-resolved fluorescence.

Q. Methodological Tables

Q. Table 1: Key Reaction Parameters for Fischer Indole Synthesis

ParameterBatch Process Flow Process
Yield34%75%
TemperatureReflux70°C
CatalystSOCl₂/EtOHNone (acidic flow)
Residence TimeHoursMinutes

Q. Table 2: Spectroscopic Signatures of Intermediates

IntermediateUV-Vis (nm) IR (cm⁻¹)
Benzendiazonium ion280
Hydrazone1596 (C=N)
Phenyldiazene320

Properties

IUPAC Name

1-methyl-1-phenylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H10N2/c1-9(8)7-5-3-2-4-6-7/h2-6H,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MWOODERJGVWYJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1=CC=CC=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2
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URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2060678
Record name Hydrazine, 1-methyl-1-phenyl-
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Molecular Weight

122.17 g/mol
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CAS No.

618-40-6
Record name 1-Methyl-1-phenylhydrazine
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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